MBHFBA is primarily used as an acylation reagent in the field of analytical chemistry, specifically for gas chromatography-mass spectrometry (GC/MS) derivatization.
During GC/MS analysis, certain compounds, particularly those with functional groups like alcohols, amines, and thiols, can be challenging to analyze directly due to their low volatility or thermal instability. Acylation with MBHFBA helps overcome these limitations by:
MBHFBA's ability to derivatize a wide range of functional groups makes it a valuable tool in various scientific research fields, including:
MBHFBA offers several advantages over other derivatization reagents, including:
N-Methyl-bis-heptafluorobutyramide is a chemical compound with the molecular formula . It serves primarily as an acylation reagent in gas chromatography and mass spectrometry applications. This compound is notable for its ability to improve the stability and volatility of various analytes, making it particularly useful in analytical chemistry. Its structure features two heptafluorobutyramide groups attached to a methyl nitrogen, which contributes to its unique properties in derivatization processes .
N-Methyl-bis-heptafluorobutyramide participates in acylation reactions, where it reacts with amines and alcohols to form stable derivatives. These reactions enhance the volatility and detectability of the compounds being analyzed, which is crucial for gas chromatography. The derivatization process typically involves heating the reagent with the target analyte, resulting in the formation of heptafluorobutyryl derivatives that can be easily analyzed .
The synthesis of N-Methyl-bis-heptafluorobutyramide typically involves the reaction of heptafluorobutyric anhydride with N-methylamine. The process requires controlled conditions to ensure high purity and yield. Key steps include:
N-Methyl-bis-heptafluorobutyramide finds extensive applications in analytical chemistry, particularly in:
Interaction studies involving N-Methyl-bis-heptafluorobutyramide often focus on its role in enhancing the detection of biogenic amines and their metabolites. These studies utilize various analytical techniques to assess how effectively the compound facilitates the derivatization process compared to other reagents. The results indicate that it can significantly improve sensitivity and resolution in complex mixtures, highlighting its utility in both clinical and environmental analyses .
N-Methyl-bis-heptafluorobutyramide shares similarities with several other acylation reagents but stands out due to its unique fluorinated structure. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methyl-bis(trifluoroacetamide) | Trifluoroacetamide | Less stability compared to heptafluorobutyryl derivatives |
| Heptafluorobutyric Anhydride | Acid Anhydride | More reactive but less selective than N-Methyl-bis-heptafluorobutyramide |
| N-Trifluoroacetylimidazole | Trifluoroacetyl | Used for different classes of compounds; less versatile for amines |
| N-Methyl-bis(trichloroacetamide) | Trichloroacetamide | More toxic; less commonly used due to environmental concerns |
N-Methyl-bis-heptafluorobutyramide's unique fluorinated structure allows for enhanced selectivity and stability during derivatization processes, making it a preferred choice over many traditional acylation reagents .
N-Methyl-bis-heptafluorobutyramide (MBHFBA) emerged as a derivatization reagent in the late 20th century, coinciding with advancements in fluorinated compound research for analytical applications. Its development was driven by the need for reagents capable of enhancing the volatility and stability of polar analytes in gas chromatography-mass spectrometry (GC/MS). Early fluorous chemistry research in the 1990s, including studies on biphasic solvent systems for catalytic reactions, laid the groundwork for synthesizing fluorinated amides like MBHFBA. The compound’s design leveraged the electron-deficient nature of perfluorinated chains to improve derivatization efficiency, particularly for amines and alcohols.
MBHFBA belongs to the bisacylamide subclass of fluorinated derivatization reagents, characterized by two heptafluorobutyramide groups attached to a methylamine core. Key structural and functional classifications include:
This classification distinguishes MBHFBA from monoacylamide counterparts like N-methyl-trifluoroacetamide (MBTFA) and anhydride-based reagents such as heptafluorobutyric anhydride (HFBA).
MBHFBA’s systematic IUPAC name is N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide. Key identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 73980-71-9 |
| EC Number | 628-442-5 |
| Molecular Formula | C9H3F14NO2 |
| SMILES | CN(C(=O)C(F)(F)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)C(F)(F)F |
| InChI Key | BCQYNSPESDDJBZ-UHFFFAOYSA-N |
The compound’s density (1.686 g/mL at 20°C) and refractive index (1.323) are critical for optimizing reaction conditions in derivatization protocols.
MBHFBA’s utility stems from its ability to convert polar, non-volatile compounds into stable, volatile derivatives. Key applications include:
Comparative studies highlight MBHFBA’s superiority over non-fluorinated reagents due to its electron-capturing properties, which improve sensitivity in electron capture detection (ECD).
N-Methyl-bis-heptafluorobutyramide represents a highly fluorinated amide derivative with the molecular formula C₉H₃F₁₄NO₂ and a molecular weight of 423.10 g/mol [10] [11] [12]. The compound consists of a central nitrogen atom bearing a methyl group and two heptafluorobutyramide moieties, creating a symmetric bis-amide structure [10] [12]. The systematic name for this compound is 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide [12] [13].
The molecular structure features fourteen fluorine atoms distributed across two perfluoroalkyl chains, each containing four carbon atoms [10] [11]. The structural arrangement creates a highly electronegative environment around the amide functionalities due to the strong electron-withdrawing nature of the perfluoroalkyl groups [8]. The InChI key for this compound is BCQYNSPESDDJBZ-UHFFFAOYSA-N, providing a unique molecular identifier [10] [12].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃F₁₄NO₂ |
| Molecular Weight | 423.10 g/mol |
| Exact Mass | 422.99400 |
| InChI Key | BCQYNSPESDDJBZ-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C(F)(F)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)C(F)(F)F |
N-Methyl-bis-heptafluorobutyramide exhibits distinctive thermal properties characteristic of highly fluorinated organic compounds [13]. The compound has a boiling point of 171.6°C at 760 mmHg, reflecting the influence of the perfluoroalkyl chains on intermolecular interactions [13]. The melting point data is not available in the literature, indicating potential challenges in crystallization behavior typical of fluorinated compounds [13].
Thermal analysis of perfluorinated compounds indicates that such molecules typically exhibit high thermal stability due to the strength of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry with bond energies around 480 kJ/mol [8]. This exceptional bond strength contributes to the compound's resistance to thermal decomposition at moderate temperatures [8]. Studies on related perfluorinated substances demonstrate that thermal decomposition typically begins at temperatures between 200-300°C, with near-complete decomposition occurring at temperatures exceeding 400°C [22] [24].
| Thermal Property | Value |
|---|---|
| Boiling Point | 171.6°C at 760 mmHg |
| Flash Point | 57.6°C |
| Thermal Decomposition Onset | >200°C (estimated) |
| Complete Decomposition | >400°C (estimated) |
The spectroscopic profile of N-Methyl-bis-heptafluorobutyramide reflects its highly fluorinated nature and symmetric molecular structure [1] [3]. Fluorine-19 nuclear magnetic resonance spectroscopy represents the most informative analytical technique for this compound, given the presence of fourteen fluorine atoms in distinct chemical environments [1]. The multiple perfluoroalkyl groups generate complex coupling patterns characteristic of fluorinated organic molecules [1].
The compound's spectroscopic behavior is influenced by the electron-withdrawing nature of the perfluoroalkyl chains, which significantly affect the electronic environment of adjacent functional groups [3]. Studies on similar fluorinated compounds demonstrate that fluorination produces distinctive shifts in nuclear magnetic resonance spectra and creates unique fingerprint patterns in mass spectrometry [1] [6]. The high fluorine content results in enhanced detectability using electron capture detection methods, making the compound suitable for trace analysis applications [10].
Mass spectrometric analysis reveals characteristic fragmentation patterns associated with the loss of perfluoroalkyl fragments [12]. The molecular ion peak appears at m/z 423, with predicted collision cross-section values of approximately 174 Ų for various ionization adducts [12].
| Spectroscopic Parameter | Characteristics |
|---|---|
| Molecular Ion (MS) | m/z 423 |
| Predicted CCS ([M+H]+) | 174.4 Ų |
| Fluorine-19 NMR | Complex multiplet patterns |
| Electron Capture Detection | High sensitivity |
The solubility characteristics of N-Methyl-bis-heptafluorobutyramide reflect the unique properties of highly fluorinated compounds, which exhibit both hydrophobic and lipophobic behavior [25] [28]. The compound demonstrates limited solubility in conventional organic solvents due to the presence of extensive fluorination, which creates weak intermolecular interactions [25] [29].
Perfluorinated compounds typically show preferential solubility in fluorinated solvents, a phenomenon known as the fluorophobic effect [25] [27]. Studies on related heptafluorobutyric acid derivatives indicate solubility in benzene and carbon tetrachloride, with miscibility in acetone, ether, and petroleum ether, while remaining insoluble in carbon disulfide and mineral oil [18]. The compound's density of 1.686 g/mL at 20°C and refractive index of 1.323 at 20°C further characterize its physical behavior in solution [10] [13].
The unique solubility profile arises from the compound's fluorinated nature, which creates molecules that are simultaneously hydrophobic and oleophobic [25] [28]. This dual repulsion phenomenon limits solubility options to specialized fluorinated solvent systems or polar aprotic solvents under specific conditions [4].
| Solvent System | Solubility Behavior |
|---|---|
| Water | Limited solubility |
| Conventional organic solvents | Poor to moderate |
| Fluorinated solvents | Enhanced solubility |
| Polar aprotic solvents | Variable depending on conditions |
| Density | 1.686 g/mL at 20°C |
| Refractive Index | n₂₀/D 1.323 |
N-Methyl-bis-heptafluorobutyramide exhibits exceptional resistance to hydrolysis due to the electron-withdrawing effects of the perfluoroalkyl chains on the amide bonds [8] [31]. The strong electronegativity of fluorine atoms creates a highly stable amide linkage that resists nucleophilic attack by water molecules [8]. This stability contrasts with conventional amides and reflects the unique properties imparted by extensive fluorination [31].
Studies on related perfluorinated amides demonstrate remarkable stability in aqueous environments, with minimal degradation observed over extended periods [4]. The electron-withdrawing perfluoroalkyl groups reduce the electrophilicity of the carbonyl carbon, making hydrolytic cleavage thermodynamically unfavorable [31]. Research on perfluoroalkyl substances indicates that hydrolysis rates are significantly slower compared to their hydrocarbon analogs [4].
The compound's resistance to hydrolysis is further enhanced by the steric hindrance created by the bulky perfluoroalkyl chains, which limit access of water molecules to the amide bonds [8]. This combination of electronic and steric factors contributes to the compound's exceptional chemical inertness in aqueous systems [4] [31].
The thermal stability profile of N-Methyl-bis-heptafluorobutyramide is governed by the exceptional strength of carbon-fluorine bonds and the stability of the perfluoroalkyl framework [8] [22]. Carbon-fluorine bonds possess bond energies of approximately 480 kJ/mol, significantly higher than carbon-hydrogen bonds at 320 kJ/mol, contributing to remarkable thermal resistance [8].
Thermal analysis of perfluorinated substances indicates that decomposition typically initiates at temperatures between 200-300°C, with complete thermal breakdown occurring above 400°C [22] [24]. The thermal decomposition mechanism involves radical-mediated processes leading to chain scission and the formation of smaller perfluorinated fragments [22] [24]. Studies demonstrate that thermal treatment of perfluorinated amides can yield perfluoroalkenes and other fluorinated decomposition products through complex pyrolytic mechanisms [24].
The compound's thermal stability is further enhanced by the absence of labile hydrogen atoms that could facilitate thermal degradation pathways [8]. The perfluoroalkyl chains create a protective shield around the molecular framework, inhibiting thermal decomposition until extreme temperatures are reached [8] [22].
| Temperature Range | Thermal Behavior |
|---|---|
| <200°C | Thermally stable |
| 200-300°C | Decomposition onset |
| >400°C | Complete decomposition |
| Bond Energy (C-F) | ~480 kJ/mol |
N-Methyl-bis-heptafluorobutyramide demonstrates exceptional oxidative stability due to the chemical inertness of perfluoroalkyl chains and the protective effect of fluorine substitution [8] [4]. The high electronegativity of fluorine atoms creates a molecular environment that is highly resistant to oxidative attack [8]. Perfluorinated compounds are known for their chemical inertness, remaining stable under conditions that would readily oxidize hydrocarbon analogs [4] [8].
The oxidative stability is attributed to several factors including the strength of carbon-fluorine bonds, the low polarizability of fluorine atoms, and the formation of a protective fluorinated shell around reactive sites [8]. Studies on perfluorinated substances demonstrate remarkable resistance to oxidation by various oxidizing agents, including oxygen, ozone, and chemical oxidants [4].
The compound's resistance to oxidative degradation is further enhanced by the absence of readily oxidizable functional groups [8]. The perfluoroalkyl chains effectively shield the amide functionalities from oxidative attack, creating a molecularly inert system [4] [8]. This oxidative stability contributes to the compound's persistence in environmental and biological systems [4].
| Oxidative Parameter | Characteristics |
|---|---|
| Oxidation Resistance | Exceptional |
| C-F Bond Stability | High resistance to oxidative cleavage |
| Molecular Shielding | Protective fluorinated environment |
| Environmental Persistence | Enhanced due to oxidative stability |
Irritant